molecular formula C8H8ClNO4S B3030997 Methyl 4-chloro-3-sulfamoylbenzoate CAS No. 1208-40-8

Methyl 4-chloro-3-sulfamoylbenzoate

Cat. No.: B3030997
CAS No.: 1208-40-8
M. Wt: 249.67 g/mol
InChI Key: IPQHNKPCTMMTLI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-sulfamoylbenzoate is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

Methyl 4-chloro-3-sulfamoylbenzoate, along with its derivatives, shows promise in anticonvulsant activities. Studies on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, which are closely related to this compound, indicate that steric and electronic factors play a significant role in their anticonvulsant properties. These compounds demonstrate potential for the development of new anticonvulsant medications (Hamor & Reavlin, 1967).

Structural and Spectroscopic Analysis

4-chloro-3-sulfamoylbenzoic acid has been synthesized and analyzed for its structural and spectroscopic properties. This analysis includes single crystal X-ray diffraction, vibrational and electronic spectroscopic signatures, providing valuable insights into its molecular structure and reactivity. Such analyses are crucial for understanding the compound's potential applications in various scientific fields (Kavitha et al., 2020).

Chromatographic Analysis

The compound has been used in the development of chromatographic-densitometric methods for determining the presence of related compounds in pharmaceutical tablets. This showcases its role in analytical chemistry, particularly in ensuring the quality and purity of pharmaceutical products (Hubicka et al., 2009).

Corrosion Inhibition

This compound derivatives have been studied as potential inhibitors for mild steel corrosion in acidic environments. These studies are crucial in industrial chemistry, particularly in preventing corrosion damage in machinery and infrastructure (Sappani & Karthikeyan, 2014).

Safety and Hazards

Methyl 4-chloro-3-sulfamoylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Properties

IUPAC Name

methyl 4-chloro-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQHNKPCTMMTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-40-8
Record name Methyl 4-chloro-3-sulfamoylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 4-CHLORO-3-SULFAMOYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RK5VGH48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(Aminosulfonyl)-4-chlorobenzoic acid (943 mg, 4.0 mmol) was heated at 70° C. in CH3OH (10 mL) with 3 drops of concentrated sulfuric acid for 34 hours. The reaction mixture was diluted with EtOAc (20 mL), washed with water, brine, and dried (Na2SO4). The solvent was evaporated to afford the product (950 mg, 95%) as a white solid. MS (ES+) m/z 250 [M+H]+.
Quantity
943 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.